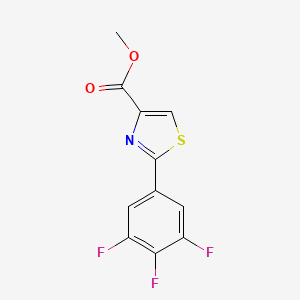![molecular formula C11H7F3N2O2 B13686477 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethoxyphenyl group
Méthodes De Préparation
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethoxy)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Applications De Recherche Scientifique
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates, contributing to the development of new materials and products.
Mécanisme D'action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparaison Avec Des Composés Similaires
3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one can be compared with other similar compounds, such as:
3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole: This compound has a similar trifluoromethoxyphenyl group but features a pyrazole ring instead of a pyrazine ring.
4-(Trifluoromethoxy)phenyl-containing Polymers: These polymers incorporate the trifluoromethoxyphenyl group into their structure, providing unique electronic and optical properties.
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxyphenyl group and the pyrazine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7F3N2O2 |
|---|---|
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
3-[4-(trifluoromethoxy)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
Clé InChI |
IDCKFFWEZCYUJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CNC2=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


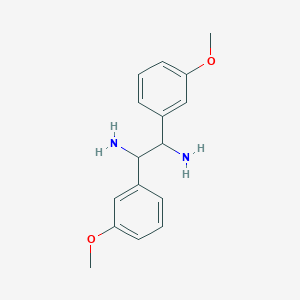
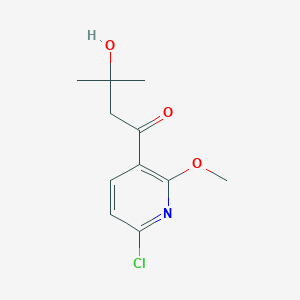
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
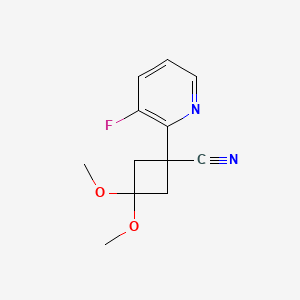
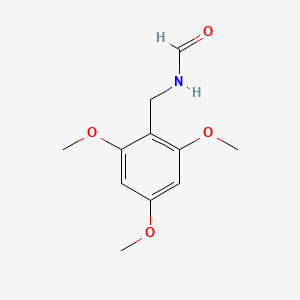

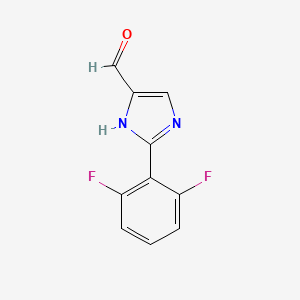
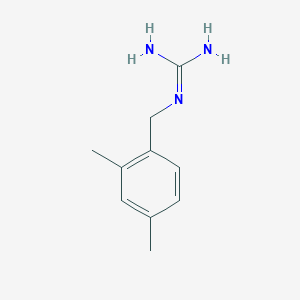
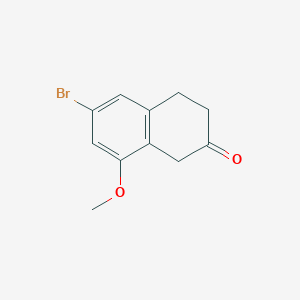

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
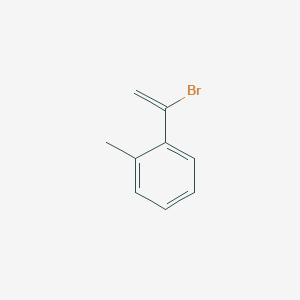
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)
